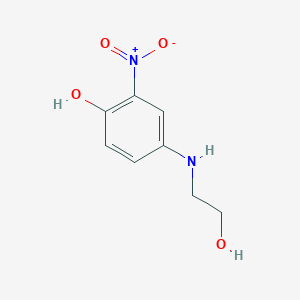

4-(2-Hydroxyethylamino)-2-nitrophenol

Description

Historical Context of Research on Nitrophenols and Related Compounds

Research into nitrophenols, compounds with the general formula HOC₆H₅₋ₓ(NO₂)ₓ, dates back to the 19th century. chemicalbook.com Initially, the focus was on their synthesis via the nitration of phenol (B47542) and their use as intermediates in the production of dyes, pharmaceuticals, and pesticides. nih.govnih.gov For instance, 4-nitrophenol (B140041) has historically been a precursor for the analgesic paracetamol and the pesticide parathion. nih.govwikipedia.org The study of nitrophenols has also been driven by their environmental presence and toxicological profiles, with agencies like the U.S. Environmental Protection Agency listing them as significant pollutants. nih.gov

The introduction of amino and substituted amino groups to the nitrophenol structure, creating compounds like the aminophenols, further expanded their utility, particularly in the dye and pharmaceutical industries. gii.co.jp These derivatives are crucial in the synthesis of high-performance colorants and various therapeutic agents. gii.co.jp This extensive history with related compounds provides a rich backdrop against which the specific characteristics of 4-(2-Hydroxyethylamino)-2-nitrophenol can be investigated.

Significance of Investigating this compound in Academic Research

The academic significance of this compound lies in its unique isomeric structure and the potential for novel properties arising from the specific placement of its functional groups: a hydroxyl, a nitro group, and a hydroxyethylamino side chain. The positioning of the nitro group ortho to the hydroxyl group and meta to the amino substituent likely influences its electronic properties, reactivity, and potential applications.

While direct research on this compound is limited, its isomer, 4-((2-Hydroxyethyl)amino)-3-nitrophenol, is well-documented as a component in hair dye formulations. chemicalbook.comvulcanchem.com This suggests that this compound could also possess chromophoric properties worthy of investigation for applications in materials science and dye chemistry. Furthermore, the study of such molecules contributes to a deeper understanding of structure-property relationships, particularly how substituent positioning affects intramolecular interactions, spectroscopic characteristics, and chemical reactivity. nih.govmdpi.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₄ |

| PubChem CID | 15347128 |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 4-[(2-hydroxyethyl)amino]-2-nitrophenol |

| InChI Key | OGWVGBOYEVXGAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N+[O-])O)NCCO |

This data is based on the PubChem entry for the compound. nih.gov

Current Research Gaps and Future Directions for this compound Studies

The most significant aspect of the current state of research on this compound is the profound lack of specific studies. This absence of data presents a clear and compelling opportunity for future research.

Key Research Gaps:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes specifically for this isomer. Detailed characterization using modern analytical techniques (such as NMR, IR, and X-ray crystallography) is essential to fully elucidate its molecular structure and properties.

Physicochemical Properties: Comprehensive experimental data on its solubility, pKa, melting point, and spectroscopic (UV-Vis, fluorescence) properties are currently unavailable. Such data is fundamental for any potential application.

Comparative Isomeric Studies: A systematic comparison with its more studied isomer, 4-((2-Hydroxyethyl)amino)-3-nitrophenol, would provide valuable insights into how the position of the nitro group (ortho vs. meta to the amino group) influences its chemical and physical behavior.

Potential Applications: Research into its potential as a dye, a chemical intermediate, or in other material science applications is completely unexplored. Its chromophoric structure suggests that studies in dye chemistry could be particularly fruitful.

Theoretical Modeling: Computational studies could predict its electronic structure, spectral properties, and reactivity, guiding future experimental work. mdpi.com

Future Research Directions:

Future research should be directed at filling these knowledge gaps. A primary focus should be on the targeted synthesis and thorough characterization of this compound. Subsequent studies could then explore its photochemical properties, stability, and potential as a functional molecule. Investigating its interactions with different materials or biological systems, guided by the properties of related nitrophenol compounds, could open up new avenues for its application in academic and industrial research. The exploration of this understudied molecule holds the promise of expanding the fundamental understanding of nitrophenol chemistry and potentially uncovering novel applications.

General Synthetic Strategies for Nitroaromatic Amine Derivatives

The creation of nitroaromatic amine derivatives is a fundamental process in organic synthesis, with applications ranging from pharmaceuticals to dyes. The key strategies involve either the introduction of a nitro group onto an existing aromatic amine or the modification of a nitroaromatic compound to incorporate an amine functionality.

Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a primary method for introducing a nitro group (–NO2) onto an aromatic ring. masterorganicchemistry.comnih.gov This reaction typically involves the use of a nitrating agent, most commonly a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly electrophilic nitronium ion (NO2+). researchgate.netyoutube.com The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group. youtube.com

The position of nitration is heavily influenced by the directing effects of the substituents already present on the aromatic ring. The nitro group itself is a strong deactivating group and a meta-director for subsequent electrophilic substitutions due to its electron-withdrawing nature. nih.gov

Functional Group Manipulation in Phenolic and Nitroaromatic Systems

The synthesis of complex nitroaromatic amines often requires the interconversion of functional groups on phenolic and nitroaromatic systems. pharmacy180.com This can involve a variety of transformations, including the reduction of nitro groups, the alkylation of amines and phenols, and the protection of reactive functional groups to achieve selectivity. libretexts.orgresearchgate.net The ability to manipulate these functional groups allows for the strategic construction of target molecules with specific substitution patterns. pharmacy180.com

Specific Reaction Pathways for this compound Synthesis

The synthesis of the target compound, this compound, can be achieved through several distinct pathways, each with its own set of advantages and considerations.

Condensation Reactions with Hydroxyethylamines

One of the most direct routes to this compound involves the condensation of a suitable precursor, such as 4-chloro-2-nitrophenol, with 2-aminoethanol (ethanolamine). In this nucleophilic aromatic substitution reaction, the amino group of ethanolamine attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

A study on the formation of chloronitrophenols identified 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol as byproducts in certain oxidation reactions, indicating their availability as starting materials. nih.gov

Reduction of Nitro Groups in Precursor Molecules

An alternative strategy involves the selective reduction of a nitro group in a dinitro precursor. For instance, 2,4-dinitrophenol (B41442) can be partially reduced to 2-amino-4-nitrophenol. orgsyn.org This selective reduction is a well-established transformation, with various reagents and conditions available to achieve the desired outcome. stackexchange.comoup.comorganic-chemistry.org

The resulting 2-amino-4-nitrophenol can then undergo further functionalization. The reduction of a nitro group to an amine significantly activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. libretexts.org

A variety of reducing agents can be employed for the selective reduction of nitroarenes, including:

Sodium sulfide (Zinin reduction) oup.com

Hydrazine hydrate in the presence of a catalyst like Raney nickel oup.com

Tin(II) chloride under acidic conditions oup.com

Catalytic hydrogenation scispace.com

The choice of reducing agent and reaction conditions is crucial to avoid over-reduction to the diamine or reduction of other functional groups present in the molecule. scispace.com

Alkylation and Oxyethylation Approaches

Alkylation and oxyethylation reactions provide another versatile route for the synthesis of this compound and its derivatives. These methods involve the introduction of an alkyl or hydroxyethyl group onto a nitrogen or oxygen atom of a precursor molecule.

Selective N-alkylation of aminophenols can be challenging due to the presence of two nucleophilic sites, the amino group and the hydroxyl group. researchgate.netumich.edu To achieve selectivity, it is often necessary to protect one of the functional groups. For example, the amino group can be protected, allowing for the selective alkylation of the hydroxyl group, followed by deprotection. researchgate.net Conversely, selective N-alkylation can be achieved through imination followed by reduction. researchgate.net

A patent describes a method for the mono-N-alkylation of aminophenols, highlighting the industrial importance of such selective transformations. google.com Another approach involves the reaction of 2-amino-5-nitrophenol with a hydroxyethylating agent. google.com

The table below summarizes the different synthetic approaches:

| Synthetic Approach | Starting Material Example | Key Transformation |

| Condensation | 4-Chloro-2-nitrophenol | Nucleophilic Aromatic Substitution |

| Reduction | 2,4-Dinitrophenol | Selective Nitro Group Reduction |

| Alkylation/Oxyethylation | 2-Amino-4-nitrophenol | N-alkylation or O-alkylation |

Structure

2D Structure

3D Structure

Properties

CAS No. |

165672-32-2 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

4-(2-hydroxyethylamino)-2-nitrophenol |

InChI |

InChI=1S/C8H10N2O4/c11-4-3-9-6-1-2-8(12)7(5-6)10(13)14/h1-2,5,9,11-12H,3-4H2 |

InChI Key |

OGWVGBOYEVXGAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 2 Hydroxyethylamino 2 Nitrophenol

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Key functional groups and their expected FT-IR absorption regions are:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the phenolic hydroxyl (-OH) group and the hydroxyl group of the hydroxyethyl side chain. The broadness of this peak is indicative of hydrogen bonding.

N-H Stretching: A moderate absorption peak is anticipated in the 3300-3500 cm⁻¹ range, corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group will likely be observed between 2850 and 3000 cm⁻¹.

NO₂ Stretching: The nitro group (NO₂) is expected to show two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration in the 1335-1385 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic hydroxyl group and the primary alcohol are expected to be in the 1000-1260 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic C-N bond is likely to be found in the 1250-1360 cm⁻¹ region.

Expected FT-IR Absorption Bands for 4-(2-Hydroxyethylamino)-2-nitrophenol

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol and Phenol) | 3200-3600 (broad) | Stretching |

| N-H (Secondary Amine) | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| NO₂ (Nitro group) | 1500-1560 and 1335-1385 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O (Alcohol and Phenol) | 1000-1260 | Stretching |

| C-N (Aromatic Amine) | 1250-1360 | Stretching |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. While specific Raman spectral data for this compound are not available, the technique is valuable for characterizing the aromatic ring and nitro group vibrations, which often give strong Raman signals. For instance, the symmetric stretching of the nitro group, which is a strong band in the Raman spectrum, would be expected around 1335 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. Reports confirm that nuclear magnetic resonance spectral data for this compound are available. nih.govcir-safety.org

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. The expected chemical shifts (δ) for the protons of this compound are as follows:

Aromatic Protons: The protons on the aromatic ring are expected to resonate in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The substitution pattern on the ring will lead to distinct signals with specific splitting patterns (e.g., doublets, doublets of doublets).

Hydroxyethyl Protons: The methylene protons (-CH₂-) of the hydroxyethyl group will be in different environments. The protons of the N-CH₂ group are expected to appear around 3.2-3.6 ppm, while the protons of the O-CH₂ group will likely be shifted further downfield to approximately 3.7-4.1 ppm due to the higher electronegativity of the oxygen atom. These signals would likely appear as triplets due to coupling with the adjacent methylene group.

Hydroxyl and Amine Protons: The chemical shifts of the phenolic -OH, alcohol -OH, and amine -NH protons are variable and depend on factors such as solvent, concentration, and temperature. They can appear as broad singlets anywhere from 2.0 to 10.0 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 8.0 | Doublet, Doublet of Doublets |

| N-CH₂- | 3.2 - 3.6 | Triplet |

| -CH₂-OH | 3.7 - 4.1 | Triplet |

| Phenolic -OH, Alcoholic -OH, -NH | 2.0 - 10.0 (variable) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The expected chemical shifts for the carbons in this compound are:

Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm region. The carbon atoms attached to the nitro group and the hydroxyl group will be significantly deshielded and appear at the lower end of this range.

Hydroxyethyl Carbons: The carbon of the N-CH₂ group is expected to have a chemical shift in the range of 40-50 ppm, while the carbon of the O-CH₂ group will be further downfield, around 60-70 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 110 - 160 |

| N-CH₂- | 40 - 50 |

| -CH₂-OH | 60 - 70 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic transitions within a molecule and are responsible for its color.

The UV-visible absorption spectrum of this compound has been reported with absorption maxima (λmax) at 245 nm, 298 nm, and 506 nm. cir-safety.orgeuropa.eu The absorption in the visible region (506 nm) is responsible for its deep red color. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic system, which are influenced by the auxochromic (-OH, -NHR) and chromophoric (-NO₂) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption characteristics of this compound are dictated by the chromophoric and auxochromic groups attached to the benzene (B151609) ring, namely the nitro (-NO2), hydroxyl (-OH), and hydroxyethylamino (-NHCH2CH2OH) groups. The UV-Vis spectrum of nitrophenol derivatives typically displays distinct absorption bands in the blue-to-UV region. nih.gov The electronic transitions responsible for these absorptions are primarily of the n→π* and π→π* types.

The spectral properties of nitrophenols are highly sensitive to pH. nih.gov In acidic or neutral solutions, the compound exists in its protonated form. Upon deprotonation of the phenolic hydroxyl group in a basic medium, a bathochromic (red) shift is observed. This shift is due to the increased electron-donating ability of the resulting phenolate ion, which enhances resonance with the electron-withdrawing nitro group, thereby lowering the energy gap for the π→π* transition. For instance, 4-nitrophenol (B140041) is pale yellow, but its deprotonated form, 4-nitrophenolate, exhibits a strong absorption peak at approximately 400 nm, resulting in a more intense yellow color. researchgate.net A similar behavior is expected for this compound.

The absorption peaks for the protonated forms of nitrophenols are significantly blue-shifted compared to their deprotonated counterparts. nih.gov The presence of the hydroxyethylamino group, an electron-donating group, is expected to further influence the position and intensity of the absorption maxima.

| Solvent/pH Condition | Expected λmax (nm) | Associated Electronic Transition |

| Neutral/Acidic (Protonated) | ~280 - 350 | π → π |

| Basic (Deprotonated) | ~390 - 420 | π → π |

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy reveals information about the electronic excited states of a molecule. While many aromatic compounds are fluorescent, the presence of certain functional groups can quench this effect. The nitro (-NO2) group is a strong electron-withdrawing group and is well-known for its ability to quench fluorescence. This quenching occurs because the nitro group promotes non-radiative decay pathways, such as intersystem crossing, from the excited singlet state to the triplet state, which then deactivates without emitting light.

Studies on similar molecular scaffolds have shown that the introduction of an electron-withdrawing group can completely suppress the fluorescent properties of a molecule. nih.gov Therefore, this compound is expected to be non-fluorescent or exhibit very weak fluorescence. The energy absorbed during electronic excitation is primarily dissipated as heat rather than being emitted as fluorescent light.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (molar mass: 198.18 g/mol ), electrospray ionization (ESI) in negative mode would be a suitable technique, leading to the formation of a deprotonated molecular ion [M-H]⁻ at an m/z of 197.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. Nitroaromatic compounds exhibit characteristic fragmentation behaviors. researchgate.net Common fragmentation pathways for the [M-H]⁻ ion of this compound would likely include:

Loss of the nitro group: Expulsion of NO₂ (46 Da) or NO (30 Da) is a common fragmentation for nitroaromatic compounds. researchgate.net

Cleavage of the side chain: Alpha cleavage next to the amino group can lead to the loss of a CH₂OH radical (31 Da).

Dehydration: The loss of a water molecule (18 Da) from the hydroxyethyl side chain is a typical fragmentation pathway for alcohols. libretexts.org

| m/z (Negative Mode) | Proposed Fragment | Neutral Loss |

| 197 | [M-H]⁻ | - |

| 167 | [M-H - NO]⁻ | Loss of Nitric Oxide |

| 151 | [M-H - NO₂]⁻ | Loss of Nitrogen Dioxide |

| 179 | [M-H - H₂O]⁻ | Loss of Water |

| 152 | [M-H - CH₂CH₂OH]⁻ | Cleavage of the N-C bond |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on related compounds.

Key structural features would include:

Molecular Conformation: The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance. The orientation of the hydroxyethylamino side chain will be influenced by steric factors and intermolecular interactions.

| Structural Parameter | Expected Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Interactions | Intermolecular H-bonding (O-H···O, N-H···O) |

| Dihedral Angle (Ring-NO₂) | Small (near 0°) indicating planarity |

Computational Chemistry and Theoretical Modeling of 4 2 Hydroxyethylamino 2 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(2-Hydroxyethylamino)-2-nitrophenol, DFT calculations would be employed to determine its most stable three-dimensional geometry, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For related compounds like 2-nitrophenol, DFT studies have been used to compare stability and reactivity with other phenol (B47542) derivatives. rjpn.org

Table 1: Illustrative Data from DFT Calculations for a Generic Nitrophenol Derivative (Note: This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature. The values are hypothetical.)

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transition energies, which correspond to the absorption of light in the UV-visible spectrum. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is critical for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. Studies on nitrophenols have utilized these methods to explain their electronic dynamics and photochemical behaviors. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are typically performed on a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. For this compound, MD simulations would be used to explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformers) of the molecule. This is particularly important for molecules with flexible side chains, like the hydroxyethylamino group. MD simulations also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, which can significantly influence the compound's properties and behavior.

Analysis of Electronic Properties

Further analysis of the electronic structure provides a deeper understanding of bonding and charge distribution within the molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and intramolecular bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would quantify the delocalization of electron density, for instance, from the amino group or the hydroxyl group to the nitro-substituted benzene (B151609) ring. This analysis helps in understanding the stability of the molecule arising from these electronic interactions.

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. This provides the partial atomic charges on each atom, offering a quantitative picture of the molecule's polarity. For this compound, NPA would reveal the charge distribution resulting from the electron-withdrawing nitro group and the electron-donating hydroxy and amino groups. This information is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a critical descriptor of a molecule's charge distribution and is instrumental in predicting its reactive behavior. carlroth.com It provides a visual representation of the electrostatic potential on the electron density surface, where different colors denote varying potential values. Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue and green areas represent positive potential, indicating sites susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map is anticipated to exhibit distinct regions of positive and negative potential, dictated by its functional groups. The nitro group (NO2), being a strong electron-withdrawing group, is expected to create a significant region of negative electrostatic potential around its oxygen atoms. vulcanchem.com This would render the nitro group a likely site for electrophilic interactions. Conversely, the hydroxyl (-OH) and amino (-NH) groups are electron-donating and are expected to generate regions of positive potential, particularly around the hydrogen atoms, making them potential sites for nucleophilic interactions and hydrogen bonding. researchgate.net The aromatic ring itself will display a complex potential landscape influenced by the interplay of these substituent groups.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound based on Analogous Compounds.

| Functional Group | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitro Group (-NO2) | Negative (Red/Yellow) | Site for electrophilic attack |

| Hydroxyl Group (-OH) | Positive (Blue/Green) around H | Site for nucleophilic attack, hydrogen bond donor |

| Amino Group (-NH) | Positive (Blue/Green) around H | Site for nucleophilic attack, hydrogen bond donor |

| Phenolic Oxygen | Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bond acceptor |

Computational Studies on Reactivity and Reaction Pathways

The reactivity of a molecule can be computationally assessed through various theoretical models, with Density Functional Theory (DFT) being a prominent method. researchgate.net Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability; a smaller gap generally suggests higher reactivity. vulcanchem.com

For this compound, the presence of both electron-donating (hydroxyl, amino) and electron-withdrawing (nitro) groups on the aromatic ring is expected to result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive nature. The nitro group significantly lowers the LUMO energy, enhancing the molecule's ability to accept electrons and thus its electrophilicity. researchgate.net Conversely, the amino and hydroxyl groups raise the HOMO energy, increasing its electron-donating capacity or nucleophilicity.

Computational studies on similar nitrophenol compounds have demonstrated that these molecules can participate in various reactions, including nucleophilic and electrophilic substitutions. researchgate.net The specific pathways and activation energies for such reactions can be modeled to predict the most likely transformation products under different conditions.

Table 2: Predicted Reactivity Descriptors for this compound based on DFT Studies of Related Molecules.

| Reactivity Descriptor | Predicted Value Trend | Implication |

| HOMO-LUMO Energy Gap | Small | High Reactivity |

| Ionization Potential | Moderate | Propensity to donate electrons |

| Electron Affinity | High | Propensity to accept electrons |

| Electronegativity | High | Tendency to attract electrons |

| Chemical Hardness | Low | High polarizability and reactivity |

Molecular Docking and Ligand-Biomolecule Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target biomolecule, typically a protein. This method is invaluable in drug discovery and for understanding the biological activity of chemical compounds. The interaction between the ligand and the biomolecule is evaluated using a scoring function that estimates the binding affinity.

In the context of this compound, its structural features suggest the potential for various types of interactions with a protein's active site. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The nitro group, with its polar nature, can also participate in electrostatic interactions.

For instance, in a hypothetical docking scenario with a kinase, the hydroxyl and amino groups of this compound could form hydrogen bonds with the hinge region of the ATP-binding site, a common interaction motif for kinase inhibitors. The nitrophenol ring could occupy a hydrophobic pocket within the active site.

Table 3: Potential Biomolecular Interactions of this compound based on its Functional Groups.

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Hydroxyl Group | Hydrogen Bonding (Donor/Acceptor) | Aspartate, Glutamate, Serine, Threonine |

| Amino Group | Hydrogen Bonding (Donor/Acceptor) | Aspartate, Glutamate, Asparagine, Glutamine |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Nitro Group | Electrostatic Interactions, Hydrogen Bonding (Acceptor) | Arginine, Lysine, Serine |

Mechanistic Studies of Reactions Involving 4 2 Hydroxyethylamino 2 Nitrophenol

Catalytic Reduction Mechanisms

The reduction of the nitro group is a key transformation for nitroaromatic compounds. This process is often thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. The reduction typically proceeds through a series of intermediates to yield the corresponding amino compound.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. The reduction of aromatic nitro compounds, such as the model compound 4-nitrophenol (B140041) (4-NP), has been extensively studied to understand these mechanisms. researchgate.net The reaction is easily monitored by UV-vis spectroscopy, making it a benchmark for evaluating catalyst activity. researchgate.net

The reaction generally follows pseudo-first-order kinetics when the reducing agent, such as sodium borohydride (NaBH₄), is used in excess. mdpi.com The mechanism is widely described by the Langmuir-Hinshelwood model. mdpi.comnih.gov According to this model, the reaction occurs in the following steps:

Adsorption of both reactants (the nitro compound and the borohydride ions) onto the surface of the catalyst. mdpi.comnih.gov

Surface reaction between the adsorbed species.

Desorption of the product (the corresponding aminophenol) from the catalyst surface.

The catalyst facilitates the transfer of hydrogen atoms or electrons from the reducing agent to the nitro group. mdpi.com Studies on various metallic nanoparticles have shown that they can act as nanoelectrodes, storing and transferring electrons to the adsorbed nitrophenolate ions. mdpi.com The reduction of the nitro group proceeds stepwise, often through nitroso and hydroxylamine (B1172632) intermediates, to form the final amino group. mdpi.com

While specific kinetic data for 4-(2-Hydroxyethylamino)-2-nitrophenol is not extensively documented, the principles derived from studies on 4-nitrophenol are considered applicable. The table below summarizes kinetic parameters for the reduction of 4-nitrophenol using different heterogeneous catalysts.

| Catalyst | Apparent Rate Constant (k_app) | Turnover Frequency (TOF) (h⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Fe₃O₄@Pt (2-hydroxyethylamine stabilized) | 0.03075 s⁻¹ | 305.87 | 18 | researchgate.net |

| Fe₃O₄@Pt (2-hydroxyethylamine stabilized) | 0.08579 s⁻¹ | 582.82 | 60 | researchgate.net |

| Pt/SnO₂ (5 mol% Pt) | 0.59 × 10⁻² s⁻¹ | Not Reported | Not Reported | researchgate.net |

| Palladium Nanoparticles | Not Reported | Not Reported | 25 | nih.gov |

This table presents data for the model compound 4-nitrophenol to illustrate typical kinetic parameters in heterogeneous catalytic reduction.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, for instance, dissolved in the same solvent. A key advantage of homogeneous catalysis is that the active sites are often well-defined single atoms, which allows for high selectivity.

The reaction mechanism of a homogeneously catalyzed reaction involves a detailed cycle of partial reactions, including catalyst activation, formation of intermediates, and generation of products and byproducts. Understanding the coordination chemistry and organometallic principles is fundamental to elucidating these pathways and the relationship between the catalyst's structure and its performance in terms of activity and selectivity.

While the principles of homogeneous catalysis are well-established, specific mechanistic studies detailing the homogeneous catalytic reduction of this compound are not prominently featured in available research. Generally, such mechanisms would involve the coordination of the nitroaromatic compound to a soluble metal complex, followed by an inner-sphere electron transfer or hydrogen atom transfer from the metal hydride, which is formed by the reaction of the metal complex with a reducing agent like H₂.

Catalysts play a crucial role in the transformation of the nitro group in compounds like this compound. The reduction of a nitro group to an amine is a multi-electron process that involves several intermediates. The primary function of the catalyst is to provide an alternative reaction pathway with a lower activation energy.

In heterogeneous catalysis , the catalyst surface provides active sites where reactants can adsorb and interact. For example, in catalytic hydrogenation, the catalyst surface dissociates molecular hydrogen (H₂) into highly reactive hydrogen atoms. These atoms are then transferred to the adsorbed nitro group in a stepwise fashion, leading to its reduction. The sequence is generally accepted as:

R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

In reactions using sodium borohydride (NaBH₄), the catalyst facilitates the transfer of hydride ions (H⁻) or electrons from the borohydride to the nitro compound. mdpi.com The high surface area and conductivity of nanocatalysts enhance this electron transfer process. mdpi.com

The nature of the catalyst, including its composition, size, and surface morphology, significantly influences both the activity and selectivity of the reaction. For instance, some catalysts may favor the formation of intermediate products like hydroxylamines, while others drive the reaction to completion to form the amine.

Photoreaction Mechanisms

Photoreactions involve chemical transformations initiated by the absorption of light. For compounds like this compound, these reactions typically occur in the presence of a photocatalyst, which is a substance that absorbs light to generate reactive species.

Photooxidation is a process where a substance is oxidized in the presence of light and a photocatalyst. The mechanism generally begins with the photocatalyst, often a semiconductor like TiO₂, absorbing photons with energy greater than its band gap. This creates electron-hole pairs (e⁻/h⁺).

The photogenerated holes (h⁺) are powerful oxidizing agents and can react with water or hydroxide ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack the aromatic ring of the nitrophenol, leading to its degradation and eventual mineralization into CO₂, water, and inorganic ions. The degradation pathway involves a series of hydroxylated and ring-opened intermediates.

In the absence of strong oxidizing agents like dissolved oxygen and in the presence of a hole scavenger (a substance that readily donates an electron to the photogenerated hole), the photogenerated electrons (e⁻) can be utilized for reduction reactions. The photoreduction of a nitro group to an amino group is a significant application of this process.

The mechanism for the photoreduction of a nitrophenol involves the following steps:

Generation of electron-hole pairs in the photocatalyst upon light absorption.

The nitrophenol molecule adsorbs onto the surface of the photocatalyst.

The photogenerated electrons are transferred from the photocatalyst's conduction band to the adsorbed nitrophenol.

The nitro group is reduced, often in a stepwise manner similar to catalytic reduction, to form the amino group. Protons required for this transformation are supplied by the aqueous medium.

For an efficient photoreduction process, the rapid separation of electron-hole pairs is crucial to prevent their recombination. The use of hole scavengers, such as hydrazine or sodium sulfite, can suppress the competing oxidation reactions and enhance the efficiency of the photoreduction pathway.

Enzymatic Reaction Mechanisms and Biocatalysis

The involvement of this compound in enzymatic reactions is a subject of interest, particularly in the context of bioremediation and biocatalysis. While direct enzymatic studies on this compound are not extensively documented, the reactivity of its core nitrophenol structure with various enzyme classes, such as oxidoreductases, provides a basis for understanding its potential biocatalytic transformations. Enzymes like laccases, peroxidases, and monooxygenases are known to catalyze the degradation of a wide array of phenolic pollutants. epa.govnih.gov

Laccases, for instance, are multi-copper oxidases that can oxidize phenolic compounds, generating phenoxy radicals in a reaction that ultimately leads to polymerization or degradation. nih.gov The reaction mechanism typically involves the reduction of molecular oxygen to water. nih.gov Similarly, peroxidases utilize hydrogen peroxide to oxidize phenolic substrates. The proposed mechanism for peroxidase-catalyzed oxidation involves the formation of a radical species from the substrate, which can then react with oxygen to form superoxide (B77818) ions and continue the oxidation process. nih.gov

Monooxygenases represent another class of enzymes capable of acting on nitrophenols. These enzymes can hydroxylate the aromatic ring, often leading to the removal of the nitro group as nitrite (B80452). nih.gov For example, a two-component monooxygenase has been shown to convert p-nitrophenol to 4-nitrocatechol and subsequently to 1,2,4-trihydroxybenzene, releasing nitrite in the process. nih.gov Given the structural similarities, it is plausible that this compound could undergo similar enzymatic transformations.

Biocatalysis with these enzymes offers an environmentally benign alternative to conventional chemical methods for the transformation of organic compounds. nih.gov The high selectivity of enzymes can lead to specific product formations under mild reaction conditions.

Elucidation of Reaction Kinetics and Rate-Limiting Steps

For enzymatic reactions involving nitrophenolic compounds, the kinetics are often described by the Michaelis-Menten model, which relates the initial reaction rate (V₀) to the substrate concentration ([S]). The key parameters of this model are the maximum reaction rate (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. Studies on the enzymatic degradation of various substituted nitrophenols have shown a wide range of Km and Vmax values, indicating that the chemical and physical characteristics of the substituents significantly affect the degradation kinetics. epa.gov

Interactive Data Table: Kinetic Parameters for Enzymatic Degradation of Substituted Nitrophenols

| Substrate | Enzyme/System | K_m (µM) | V_max (µmol/min/mg protein) |

| 4-Nitrophenol | Nocardia sp. (cell extracts) | 130 | 0.25 |

| 2-Nitrophenol | Nitrophenol oxygenase | 50-150 | Not specified |

| Guaiacol | Trichoderma harzianum Laccase | 146.12 | 3.82 |

| 2-Nitropropane | Horseradish Peroxidase | 16,000 | Not specified |

Note: This table presents data for related compounds to illustrate the range of kinetic parameters observed in enzymatic reactions of nitrophenols and is not specific to this compound.

The determination of the rate-limiting step can be complex. In a multi-step reaction, the step with the highest activation energy is the rate-determining step. epfl.ch For instance, in the biomimetic oxidation of 2-aminophenol, it was proposed that the hydrogen atom abstraction from the phenol (B47542) by a superoxo-iron species is the rate-determining step. rsc.orgscilit.com

Kinetic studies on the aqueous oxidation of substituted phenolic compounds by hydroxyl radicals have shown that the reactions often follow pseudo-first-order kinetics. mdpi.com The pseudo-first-order rate constants for the oxidation of phenolic compounds have been reported to be in the range of 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. mdpi.com The second-order rate constants for these reactions are typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com The reaction rates are influenced by factors such as the concentration of the oxidizing agent, pH, and the presence of other substances like inorganic salts. mdpi.com

Interactive Data Table: Rate Constants for Aqueous OH Oxidation of Phenolic Compounds

| Compound | Initial H₂O₂ (mM) | Pseudo-first-order rate constant (k_obs, s⁻¹) |

| 3-Methyl-4-nitrophenol | 3 | 2.933 x 10⁻⁴ |

| 4-Nitrocatechol | 3 | 1.027 x 10⁻⁴ |

Note: This table provides kinetic data for structurally related compounds to exemplify the rates of oxidation reactions of nitrophenols. mdpi.com

Environmental Transformation and Fate of 4 2 Hydroxyethylamino 2 Nitrophenol

Atmospheric Transformation Processes

Once released into the atmosphere, 4-(2-Hydroxyethylamino)-2-nitrophenol is subject to various transformation processes that limit its atmospheric lifetime. These include degradation by sunlight and reactions with atmospheric oxidants.

Direct photolysis, the degradation of a molecule by absorption of light, is a significant removal pathway for nitrophenols in the atmosphere. The photolysis of nitrophenols in the gas phase can be an important source of nitrous acid (HONO). rsc.orgresearchgate.net HONO itself photolyzes to produce hydroxyl radicals (OH•), which are highly reactive and play a central role in atmospheric chemistry, contributing to the formation of photochemical smog.

The degradation mechanism for nitrophenols via photolysis is proposed to involve the formation of biradicals. These highly reactive species can then react with molecular oxygen to form peroxy radicals, leading to the formation of highly oxygenated compounds with low volatility. These low-volatility products are key precursors in the formation of secondary organic aerosols (SOA), which have implications for air quality and climate.

Nitroaromatic compounds, including substituted nitrophenols, are actively involved in the chemical reactions of the troposphere. They can be formed as secondary pollutants through the gas-phase oxidation of aromatic precursors like phenol (B47542), benzene (B151609), and toluene, initiated by hydroxyl (OH•) or nitrate (NO₃•) radicals in the presence of nitrogen oxides (NOx).

The primary atmospheric sink for many organic compounds, including this compound, is oxidation by photochemically generated hydroxyl radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. Nitrate radicals (NO₃•), which are more prevalent at night, also contribute to the degradation of these compounds. The presence of NOx can influence these reaction pathways; for instance, high concentrations of NOx have been observed to inhibit the formation of SOA from the photolysis of 2-nitrophenol.

Aquatic Environmental Fate

In aquatic systems, the fate of this compound is dictated by its water solubility and its susceptibility to degradation through hydrolysis and photodegradation. Due to its polar hydroxyl and amino functional groups, the compound is expected to be soluble in water.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For this compound, the ether linkage and the alcohol group are generally resistant to hydrolysis under typical environmental conditions (pH 4-9). The carbon-nitrogen bond of the amino group and the nitro group attached to the aromatic ring are also stable. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the aquatic environment.

Photodegradation in water is a key transformation process for nitrophenols. This can occur through two primary mechanisms: direct photolysis and indirect photo-oxidation.

Direct Photolysis : This process involves the absorption of sunlight by the nitrophenol molecule itself, leading to its degradation. The rate of direct photolysis can be significant for some nitrophenols and is dependent on factors like water clarity, depth, and time of day/year. cdc.gov For instance, the half-life of nitrophenols in fresh water due to photolysis can range from one to eight days. cdc.gov

Indirect Photo-oxidation : This mechanism is driven by the reaction of the compound with photochemically produced reactive species in the water, most notably hydroxyl radicals (OH•). OH radicals are formed from the photolysis of dissolved substances like nitrates and dissolved organic matter. The reaction with OH radicals is often the most important degradation process for nitrophenols in the atmospheric aqueous phase (e.g., in cloud or fog droplets) and is also significant in surface waters.

The products of aqueous photodegradation can be diverse. For example, the reaction of 4-nitrophenol (B140041) with OH radicals in aqueous solutions has been shown to produce intermediates such as 4-nitrocatechol.

| Process | Description | Significance for this compound | Key Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Expected to be negligible under typical environmental pH. | pH, Temperature |

| Direct Photolysis | Degradation by direct absorption of sunlight. | Potentially significant in sunlit surface waters. | Sunlight intensity, Water clarity, Wavelength |

| Indirect Photo-oxidation | Degradation by reaction with photochemically-produced oxidants (e.g., OH radicals). | Considered a major degradation pathway in most aquatic environments. | Concentration of dissolved organic matter and nitrates |

Soil and Sediment Fate Processes

When this compound enters the terrestrial environment, its fate is primarily controlled by sorption to soil and sediment particles and by biodegradation. mdpi.com

Sorption, the process by which a chemical binds to soil or sediment particles, affects its mobility and availability for degradation or uptake by organisms. Due to its polar functional groups, this compound is expected to have relatively low sorption to organic matter in soil and thus be mobile.

The most significant degradation process for nitrophenols in soil and sediment is microbial biodegradation. jebas.orgresearchgate.net Numerous microorganisms have been identified that can utilize nitrophenols as a source of carbon and energy. researchgate.netoup.com The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though aerobic pathways are generally faster. cdc.gov The rate of biodegradation is influenced by several factors, including:

Soil type and organic matter content

Temperature and moisture

pH

Oxygen availability

The concentration of the compound (high concentrations can be inhibitory to microbial populations) nih.gov

The presence of a microbial community adapted to degrading such compounds

For example, the half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions. cdc.gov The presence of vegetation can also enhance the degradation of related phenolic compounds in soil, a process known as phytoremediation. nih.gov

| Factor | Influence on Fate and Transformation |

|---|---|

| Sorption | Controls mobility; polar compounds like nitrophenols tend to be more mobile. |

| Biodegradation | Primary degradation pathway; rates are influenced by environmental conditions and microbial populations. |

| Soil Moisture | Affects microbial activity and chemical transport. |

| Temperature | Influences rates of microbial degradation and volatilization. |

| pH | Affects the chemical form of the compound and microbial activity. |

| Organic Matter | Influences sorption and can serve as a co-metabolite for microbial degradation. |

Sorption and Desorption Dynamics

There is no available research data on the sorption and desorption dynamics of this compound in soil and sediment. The potential for this compound to bind to soil particles or be released back into the soil solution, which would govern its mobility and bioavailability, has not been documented.

Abiotic Transformation in Soil Matrices

Information regarding the abiotic transformation of this compound in soil matrices is not present in the available scientific literature. The potential for non-biological degradation processes, such as hydrolysis or photolysis, to break down this compound in the soil environment has not been investigated.

Biodegradation Pathways in Environmental Compartments

While the biodegradation of nitrophenols, in general, has been a subject of considerable research, specific pathways for this compound have not been elucidated.

Aerobic Biodegradation Mechanisms and Products

There are no specific studies identifying the aerobic biodegradation mechanisms or the resulting degradation products of this compound. Research on other nitrophenols has identified various aerobic degradation pathways, often initiated by monooxygenase or dioxygenase enzymes that lead to the removal of the nitro group and cleavage of the aromatic ring. However, it is not scientifically sound to extrapolate these findings to this compound without specific experimental evidence.

Anaerobic Biodegradation Mechanisms and Products

Similarly, there is a lack of information on the anaerobic biodegradation of this compound. For other nitrophenolic compounds, anaerobic degradation often involves the reduction of the nitro group to an amino group, followed by further transformation. The specific microorganisms and enzymatic processes that might be involved in the anaerobic breakdown of this compound, and the resulting intermediate and final products, remain unknown.

Microbial Communities Involved in Nitrophenol Degradation

A diverse range of microbial communities, including bacteria and fungi, have been identified as capable of degrading various nitrophenol compounds. Genera such as Pseudomonas, Rhodococcus, Bacillus, and Arthrobacter are frequently cited in the literature for their ability to metabolize nitrophenols under different environmental conditions. nih.govjebas.orgresearchgate.netfrontiersin.orgnih.govethz.ch These microorganisms employ a variety of enzymatic strategies to break down these compounds. nih.govethz.ch However, no studies have specifically isolated or characterized microbial communities capable of degrading this compound.

Biotransformation Pathways of 4 2 Hydroxyethylamino 2 Nitrophenol

Enzymatic Biotransformation in Biological Systems

The initial steps in the biotransformation of nitroaromatic compounds are typically centered on the highly electrophilic nitro (-NO₂) group.

The reduction of the nitro group is a fundamental and widespread pathway in the metabolism of nitroaromatic compounds. This reaction is catalyzed by a class of enzymes known as nitroreductases. oup.com These enzymes are flavoenzymes that typically use NAD(P)H as a reducing cofactor. oup.comebi.ac.uk

The reduction proceeds in a stepwise manner, involving the transfer of six electrons to fully reduce the nitro group to an amino group (-NH₂). The process occurs via highly reactive intermediates:

Nitroso intermediate: The initial two-electron reduction converts the nitro group to a nitroso (-NO) group.

Hydroxylamine (B1172632) intermediate: A further two-electron reduction yields a hydroxylamino (-NHOH) group. nih.gov

Amino product: The final two-electron reduction forms the corresponding amine. researchgate.net

Bacterial nitroreductases are broadly classified into two types based on their interaction with oxygen:

Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the reduction via a ping-pong bi-bi mechanism, transferring two electrons at a time from NAD(P)H to the substrate. oup.comebi.ac.uk This prevents the formation of a nitro anion radical that could react with oxygen, making the process efficient under both aerobic and anaerobic conditions. The end products are typically hydroxylamine or amine derivatives. oup.com

Type II Nitroreductases: These are oxygen-sensitive enzymes that transfer a single electron to the nitroaromatic compound, forming a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to O₂, creating a superoxide (B77818) anion and regenerating the parent nitro compound in a "futile cycle". oup.comnih.gov

For 4-(2-hydroxyethylamino)-2-nitrophenol, nitroreductase activity would likely produce 4-(2-hydroxyethylamino)-2-hydroxylaminophenol and subsequently 2-amino-4-(2-hydroxyethylamino)phenol. The formation of these reactive intermediates is a critical step, as hydroxylamines can be toxic and mutagenic. researchgate.net

Beyond nitroreductases, other enzyme systems can play a significant role in the metabolism of nitrophenols.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to Phase I metabolism of xenobiotics in mammals and has been identified in microorganisms. youtube.commdpi.com For nitrophenols, CYPs can catalyze hydroxylation of the aromatic ring. nih.govnih.gov In the case of this compound, CYP-mediated oxidation could introduce an additional hydroxyl group onto the benzene (B151609) ring. Some fungi, like Phanerochaete chrysosporium, use CYPs to hydroxylate 4-nitrophenol (B140041), which is then followed by methylation of the hydroxyl groups. nih.gov

Monooxygenases and Dioxygenases: In some aerobic bacteria, the initial attack on nitrophenols is oxidative rather than reductive. Monooxygenases can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov For example, a two-component p-nitrophenol monooxygenase has been identified in Rhodococcus species that converts p-nitrophenol to p-nitrocatechol. nih.gov Dioxygenases can insert two hydroxyl groups into the aromatic ring, which can destabilize the structure and lead to spontaneous elimination of the nitro group. nih.gov

Table 1: Key Enzyme Systems in Nitroaromatic Biotransformation

| Enzyme System | Typical Reaction | Cofactor(s) | Relevance to this compound |

| Nitroreductases (Type I) | Reduction of -NO₂ to -NHOH or -NH₂ | NAD(P)H, FMN | Primary pathway for initial transformation. |

| Cytochrome P450 (CYP) | Ring Hydroxylation, Methylation | NADPH | Secondary modification of the aromatic ring. |

| Monooxygenases | Ring Hydroxylation, Nitrite Elimination | NAD(P)H, O₂ | Alternative initial pathway leading to denitration. |

| Dioxygenases | Dihydroxylation, Nitrite Elimination | NAD(P)H, O₂ | Potential ring-opening pathway precursor. |

Microbial Metabolism of Related Nitroaromatic Compounds

Microorganisms, particularly bacteria and fungi, have evolved diverse and efficient pathways to degrade persistent nitroaromatic pollutants. researchgate.netjebas.org

Bacteria employ several strategies to mineralize nitrophenols. Two canonical pathways have been identified for the degradation of p-nitrophenol (PNP), a structural analogue of the target compound. frontiersin.org

Hydroquinone (B1673460) Pathway: In this pathway, PNP is first converted to 1,4-benzoquinone (B44022) with the release of nitrite. The benzoquinone is then reduced to hydroquinone. The hydroquinone ring is subsequently cleaved by a dioxygenase, leading to intermediates like γ-hydroxymuconic semialdehyde, which are funneled into the β-ketoadipate pathway and central metabolism. nih.govnih.gov This pathway is common in Gram-negative bacteria such as Moraxella sp. and Pseudomonas sp. nih.govfrontiersin.org

Hydroxyquinol Pathway: This pathway involves an initial hydroxylation of PNP to form 4-nitrocatechol. A subsequent monooxygenase removes the nitro group to yield 1,2,4-benzenetriol (B23740) (hydroxyquinol). Ring cleavage of 1,2,4-benzenetriol by a dioxygenase produces maleylacetate, which is then metabolized further. frontiersin.orgnih.gov This pathway is predominantly found in Gram-positive bacteria like Rhodococcus sp. nih.gov

For this compound, bacterial degradation would likely proceed through analogous pathways involving initial denitration (either reductively or oxidatively) followed by aromatic ring cleavage.

Fungi, especially white-rot fungi, utilize powerful, non-specific extracellular enzymes to initiate the degradation of a wide range of recalcitrant pollutants, including nitrophenols. icm.edu.plnih.gov

Phanerochaete chrysosporium : This model white-rot fungus degrades 4-nitrophenol not through its extracellular ligninolytic peroxidases, but via intracellular metabolism. nih.gov The pathway involves initial hydroxylation of the aromatic ring by cytochrome P450, followed by methylation of the hydroxyl groups to form 1,2-dimethoxy-4-nitrobenzene. This modification makes the molecule more amenable to further oxidative degradation. nih.gov

Aspergillus niger : This common soil fungus has been shown to biotransform 3-methyl-4-nitrophenol. The primary metabolic routes are hydroxylation of either the benzene ring or the methyl group. acs.org Additionally, reduction of the nitro group to form 4-amino-3-methylphenol (B1666317) occurs, which can then dimerize to form azo derivatives. acs.orgresearchgate.net

Laccases: Fungi also secrete laccases, which are multi-copper oxidases that can oxidize a broad range of phenolic compounds. nih.gov While direct oxidation of nitrophenols by laccases can be limited, the use of redox mediators can expand their catalytic activity, enabling the transformation of more resistant compounds. nih.govnih.gov

Table 2: Comparison of Microbial Degradation Strategies for Nitrophenols

| Organism Type | Key Enzymes/Pathways | Initial Reaction | Example Genera |

| Gram-negative Bacteria | Hydroquinone Pathway | Oxidative removal of -NO₂ | Pseudomonas, Moraxella frontiersin.org |

| Gram-positive Bacteria | Hydroxyquinol Pathway | Hydroxylation, then -NO₂ removal | Rhodococcus, Bacillus nih.gov |

| White-rot Fungi | Cytochrome P450, Lignin Peroxidases | Ring hydroxylation & methylation | Phanerochaete nih.gov |

| Soil Fungi | Cytochrome P450, Nitroreductases | Hydroxylation & nitro reduction | Aspergillus acs.org |

Metabolic Perturbations and Biochemical Pathway Modulation

Exposure to nitrophenols can cause significant disruptions to cellular metabolism and biochemical pathways.

One of the most well-known effects of certain nitrophenols, particularly 2,4-dinitrophenol (B41442) (DNP), is the uncoupling of oxidative phosphorylation . nih.gov These compounds are lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. youtube.commdpi.com This uncoupling forces the cell to increase its metabolic rate and oxidize more fuel (like fats and glucose) to produce the necessary ATP, leading to a significant increase in heat production. nih.gov

Other metabolic disturbances associated with nitrophenol exposure include:

Hepatotoxicity: Long-term exposure to p-nitrophenol has been shown to cause liver damage, characterized by hepatocyte degeneration, necrosis, increased apoptosis, and abnormal glycogen (B147801) accumulation. nih.gov

Methemoglobinemia: Nitrophenols and their amino-metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. nj.govscbt.com Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and hypoxia if levels become sufficiently high. scbt.com

Given its structure, this compound could potentially act as a mitochondrial uncoupler, and its metabolites could contribute to hepatotoxicity or methemoglobin formation, thereby modulating key biochemical pathways related to energy production, cellular health, and oxygen transport.

Oxidative Stress Induction and Response Mechanisms

No information is available in the scientific literature regarding the induction of oxidative stress or the cellular response mechanisms following exposure to this compound.

Modulation of Carbohydrate and Lipid Metabolism

There are no available studies that have investigated the effects of this compound on carbohydrate and lipid metabolism.

Ecotoxicological Mechanisms and Methodologies for 4 2 Hydroxyethylamino 2 Nitrophenol

Investigation of Modes of Action in Ecotoxicology

The mode of action of a chemical describes the initial biochemical or molecular event that leads to a toxic effect. For 4-(2-Hydroxyethylamino)-2-nitrophenol, specific data on its ecotoxicological modes of action are not available.

Receptor-Mediated Interactions and Signaling Pathway Modulation

There is no available research detailing the interaction of this compound with specific receptors in ecologically relevant organisms, such as fish, invertebrates, or algae. Consequently, information on its potential to modulate signaling pathways in these organisms, which could lead to adverse environmental effects, is unknown.

Enzyme Inhibition Mechanisms

The potential for this compound to inhibit enzyme activity in environmental species has not been documented in the reviewed literature. Studies on enzyme inhibition are crucial for understanding a chemical's toxicity, as enzymes are vital for a wide range of biological functions.

Membrane Interaction Dynamics

Scientific studies concerning the interaction of this compound with the cellular membranes of aquatic or terrestrial organisms are not present in the available literature. Understanding these interactions is important for assessing the compound's potential for bioaccumulation and cellular damage.

In Vitro Ecotoxicological Assay Development and Application

In vitro assays, which are conducted using cells or biological molecules outside of a living organism, are valuable tools for rapidly screening the toxicity of chemicals. However, the development and application of such assays specifically for the ecotoxicological assessment of this compound have not been reported.

Cell-Based Bioassays for Environmental Assessment

There is no evidence of the use of cell-based bioassays, such as those employing cell lines from fish, for the environmental assessment of this compound. These types of assays are instrumental in determining the cytotoxic potential of substances in an environmental context.

Isolated Organelle and Subcellular Fraction Studies

Research involving the use of isolated organelles (e.g., mitochondria) or other subcellular fractions from environmental organisms to investigate the toxic mechanisms of this compound is not available. Such studies would be essential for pinpointing the specific cellular targets of this compound.

Biochemical and Molecular Endpoints in Ecotoxicology

The ecotoxicity of this compound, like other nitroaromatic compounds, can be assessed through a variety of biochemical and molecular endpoints. These markers provide insight into the specific pathways and cellular processes affected by exposure to the chemical.

Reactive Oxygen Species (ROS) Production and Antioxidant Responses

Organisms possess a suite of antioxidant defense mechanisms to counteract the damaging effects of ROS. These include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). An increase in the activity of these antioxidant enzymes or a depletion of GSH levels can serve as biomarkers of exposure to ROS-inducing compounds like this compound.

Table 1: Potential Biomarkers of Oxidative Stress in Response to this compound Exposure

| Biomarker Category | Specific Endpoint | Expected Response to Exposure |

| Reactive Oxygen Species | ROS levels | Increase |

| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Increase in activity |

| Catalase (CAT) | Increase in activity | |

| Glutathione Peroxidase (GPx) | Increase in activity | |

| Non-Enzymatic Antioxidants | Glutathione (GSH) | Depletion |

| Oxidative Damage | Lipid Peroxidation (e.g., MDA) | Increase |

| Protein Carbonyls | Increase | |

| DNA Damage (e.g., 8-OHdG) | Increase |

Gene Expression and Proteomic Profiling in Response to Exposure

Modern ecotoxicology utilizes advanced techniques such as gene expression profiling and proteomics to gain a comprehensive understanding of the molecular responses to chemical exposure. These approaches can identify the specific genes and proteins that are up- or down-regulated following exposure to a toxicant, providing valuable information on the mechanisms of toxicity.

For a compound like this compound, gene expression studies could reveal the activation of pathways involved in stress response, detoxification (such as cytochrome P450 enzymes), and DNA repair. Similarly, proteomic analysis can identify changes in the abundance of proteins involved in these and other cellular processes, offering a direct link between molecular changes and physiological effects. Although specific studies on this compound are lacking, research on other nitroaromatic compounds has demonstrated alterations in the expression of genes and proteins related to oxidative stress, metabolism, and cellular signaling.

Metabolomics Approaches for Pathway Elucidation

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a powerful tool for elucidating the metabolic pathways affected by toxicant exposure. By analyzing the changes in the metabolome, scientists can identify the biochemical pathways that are perturbed by a chemical, providing a functional readout of the cellular response.

In the context of this compound, metabolomics could be used to identify changes in key metabolic pathways, such as energy metabolism, amino acid metabolism, and lipid metabolism. This information can help to pinpoint the specific cellular functions that are most sensitive to the compound and provide a more holistic understanding of its ecotoxicological effects.

Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the biological activity or toxicity of a chemical based on its molecular structure. These models are increasingly used in ecotoxicology to estimate the potential hazards of chemicals, reduce the need for animal testing, and prioritize substances for further investigation.

For nitroaromatic compounds, including this compound, QSAR models have been developed to predict their toxicity to various aquatic organisms. nih.gov These models typically use a range of molecular descriptors, such as hydrophobicity (log Kow), electronic properties, and steric parameters, to correlate the chemical structure with its toxicological effects. The predictive power of QSAR models is crucial for assessing the environmental risk of the vast number of chemicals in commerce for which limited empirical toxicity data exist.

Environmental Risk Assessment Frameworks: Mechanistic Basis

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. For chemicals like this compound, the ERA process involves characterizing its potential hazards, assessing exposure levels in the environment, and characterizing the resulting risks.

A mechanistic understanding of a chemical's ecotoxicity, as derived from studies on biochemical and molecular endpoints, is increasingly being integrated into ERA frameworks. This "adverse outcome pathway" (AOP) approach links a molecular initiating event (e.g., ROS production) through a series of key events at different levels of biological organization (e.g., cellular damage, organ dysfunction) to an adverse outcome at the individual or population level. By understanding the underlying mechanisms of toxicity, risk assessors can make more informed and predictive assessments of the potential environmental impacts of chemicals like this compound. While a specific ERA for this compound is not publicly available, the frameworks and methodologies are in place to conduct such an assessment, drawing upon data from structurally similar compounds and predictive models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.